molecular formula C19HF13 B8531533 1,2,3,4,5,6,7,8-Octafluoro-9-(pentafluorophenyl)-fluorene CAS No. 63264-80-2

1,2,3,4,5,6,7,8-Octafluoro-9-(pentafluorophenyl)-fluorene

Cat. No. B8531533
Key on ui cas rn: 63264-80-2
M. Wt: 476.2 g/mol
InChI Key: GLQWBYAOHPDZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
OC1(c2c(F)c(F)c(F)c(F)c2F)c2c(F)c(F)c(F)c(F)c2-c2c(F)c(F)c(F)c(F)c21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:1][c:2]1[c:3]([F:33])[c:4]([F:32])[c:5]([F:31])[c:6]2[c:14]1[C:13]([c:15]1[c:16]([F:25])[c:17]([F:24])[c:18]([F:23])[c:19]([F:22])[c:20]1[F:21])([OH:26])[c:12]1[c:7]-2[c:8]([F:30])[c:9]([F:29])[c:10]([F:28])[c:11]1[F:27].[P:34]([Br:35])([Br:36])[Br:37]>>[F:1][c:2]1[c:3]([F:33])[c:4]([F:32])[c:5]([F:31])[c:6]2[c:14]1[CH:13]([c:15]1[c:16]([F:25])[c:17]([F:24])[c:18]([F:23])[c:19]([F:22])[c:20]1[F:21])[c:12]1[c:7]-2[c:8]([F:30])[c:9]([F:29])[c:10]([F:28])[c:11]1[F:27]

Inputs

Step One
Name
OC1(c2c(F)c(F)c(F)c(F)c2F)c2c(F)c(F)c(F)c(F)c2-c2c(F)c(F)c(F)c(F)c21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OC1(c2c(F)c(F)c(F)c(F)c2F)c2c(F)c(F)c(F)c(F)c2-c2c(F)c(F)c(F)c(F)c21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
BrP(Br)Br

Outcomes

Product
Name
Type
product
Smiles
Fc1c(F)c(F)c(C2c3c(F)c(F)c(F)c(F)c3-c3c(F)c(F)c(F)c(F)c32)c(F)c1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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